

Spectroscopic Characterization of 2-Isopropyl-4-(methylaminomethyl)thiazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Isopropyl-4-(methylaminomethyl)thiazole
Cat. No.:	B125010

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This technical guide provides a detailed overview of the spectroscopic characterization of **2-Isopropyl-4-(methylaminomethyl)thiazole**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases and literature, this guide presents a comprehensive analysis based on predicted data, supported by experimental data from the closely related compound, 2-Isopropyl-4-methylthiazole. This comparative approach allows for a robust understanding of its structural features.

Molecular Structure

2-Isopropyl-4-(methylaminomethyl)thiazole

- Chemical Formula: C₈H₁₄N₂S
- Molecular Weight: 170.28 g/mol [\[1\]](#)
- CAS Number: 154212-60-9[\[1\]](#)

The structure consists of a thiazole ring substituted at the 2-position with an isopropyl group and at the 4-position with a methylaminomethyl group.

Spectroscopic Data

The following sections present the predicted spectroscopic data for **2-Isopropyl-4-(methylaminomethyl)thiazole** and the experimental data for the reference compound 2-Isopropyl-4-methylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Data for **2-Isopropyl-4-(methylaminomethyl)thiazole** and Experimental Data for 2-Isopropyl-4-methylthiazole

Assignment (2-Isopropyl- 4- (methylamin- omethyl)thia- zole)	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Assignment (2-Isopropyl- 4- methylthiazo- le)	Experimen- tal Chemical Shift (ppm) [2][3]	Experimen- tal Multiplicity[2]
Isopropyl - $\text{CH}(\text{CH}_3)_2$	~ 1.3 - 1.4	Doublet	Isopropyl - $\text{CH}(\text{CH}_3)_2$	1.37 - 1.39	Doublet
-NH-CH ₃	~ 2.4 - 2.5	Singlet	Thiazole - CH ₃	2.41	Singlet
Isopropyl - $\text{CH}(\text{CH}_3)_2$	~ 3.2 - 3.4	Septet	Isopropyl - $\text{CH}(\text{CH}_3)_2$	3.25 - 3.32	Septet
Thiazole- CH ₂ -NH	~ 3.8 - 4.0	Singlet	-	-	-
Thiazole Ring -CH	~ 7.0 - 7.2	Singlet	Thiazole Ring -CH	6.69 - 6.70	Singlet
-NH-CH ₃	Broad	Singlet	-	-	-

Table 2: Predicted ^{13}C NMR Data for **2-Isopropyl-4-(methylaminomethyl)thiazole** and Experimental Data for 2-Isopropyl-4-methylthiazole

Assignment (2-Isopropyl-4-(methylaminomethyl)thiazole)	Predicted Chemical Shift (ppm)	Assignment (2-Isopropyl-4-methylthiazole)	Experimental Chemical Shift (ppm) [2][4]
Isopropyl -CH(CH ₃) ₂	~ 23.0	Isopropyl -CH(CH ₃) ₂	23.21
-NH-CH ₃	~ 35.0	Thiazole -CH ₃	17.04
Isopropyl -CH(CH ₃) ₂	~ 33.0	Isopropyl -CH(CH ₃) ₂	33.28
Thiazole-CH ₂ -NH	~ 45.0	-	-
Thiazole Ring -CH	~ 115.0 - 120.0	Thiazole Ring -CH	111.73
Thiazole Ring -C-CH ₂	~ 150.0 - 155.0	Thiazole Ring -C-CH ₃	152.04
Thiazole Ring -C-isopropyl	~ 175.0 - 180.0	Thiazole Ring -C-isopropyl	177.39

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for **2-Isopropyl-4-(methylaminomethyl)thiazole** and Experimental Data for **2-Isopropyl-4-methylthiazole**

Analysis Type	2-Isopropyl-4-(methylaminomethyl)thiazole (Predicted)	2-Isopropyl-4-methylthiazole (Experimental)[2][5][6]
Molecular Ion (M ⁺)	m/z 170	m/z 141
Major Fragments	m/z 155 (M-CH ₃) ⁺ , m/z 127 (M-C ₃ H ₇) ⁺ , m/z 44 (CH ₃ NHCH ₂) ⁺	m/z 126 (M-CH ₃) ⁺ , m/z 98 (M-C ₃ H ₇) ⁺

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule.

Table 4: Predicted IR Spectroscopy Data for **2-Isopropyl-4-(methylaminomethyl)thiazole** and Experimental Data for 2-Isopropyl-4-methylthiazole

Functional Group	Predicted Wavenumber (cm ⁻¹) (2-Isopropyl-4-(methylaminomethyl)thiazole)	Experimental Wavenumber (cm ⁻¹) (2-Isopropyl-4-methylthiazole)[2][7]
N-H Stretch	~ 3300 - 3400 (weak to medium)	-
C-H Stretch (aliphatic)	~ 2850 - 3000	~ 2870 - 2960
C=N Stretch (thiazole)	~ 1600 - 1650	~ 1600
C=C Stretch (thiazole)	~ 1500 - 1550	~ 1530
C-N Stretch	~ 1100 - 1200	-

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- Apply a 90° pulse and an appropriate relaxation delay.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - Use a proton-decoupled sequence to simplify the spectrum.
 - A larger number of scans is typically required compared to ^1H NMR.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
- Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate the mass spectrum.
- Data Analysis: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

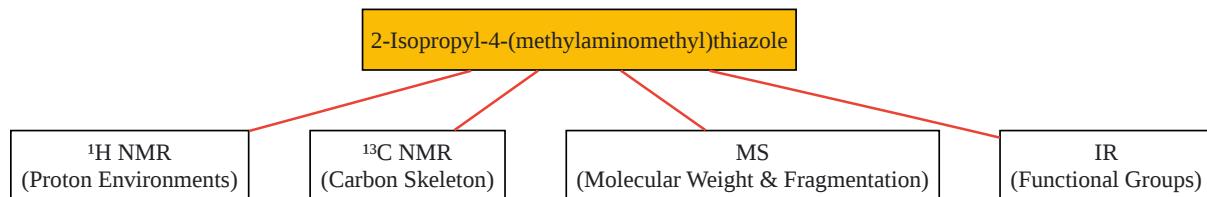
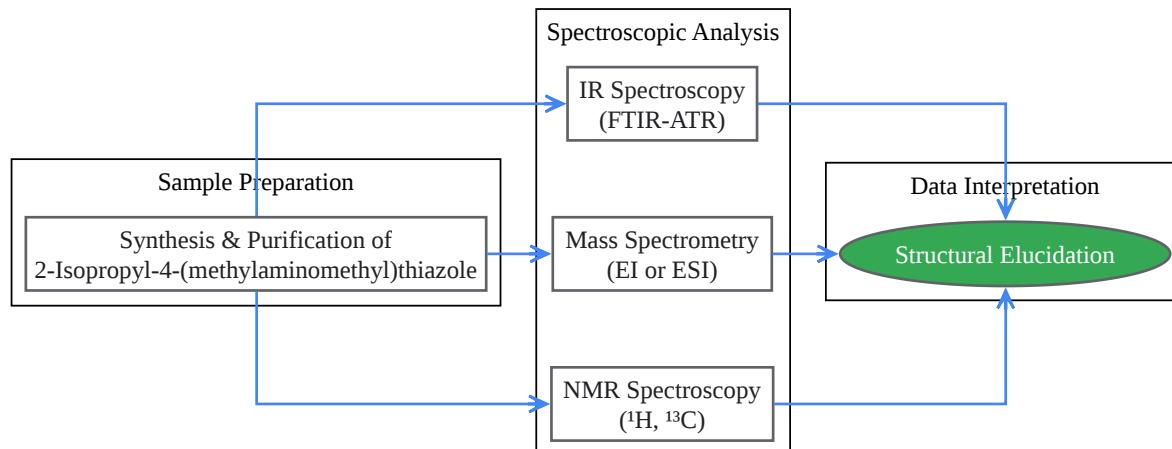
Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

- Solid (KBr pellet): Grind a small amount of the solid sample with KBr powder and press into a thin pellet.
- Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a chemical compound.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Isopropyl-4-(methylaminomethyl)thiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b125010#spectroscopic-characterization-of-2-isopropyl-4-methylaminomethyl-thiazole>]

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